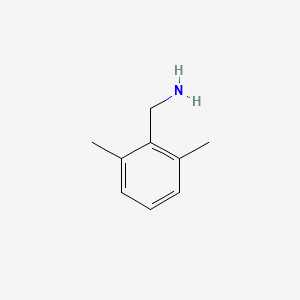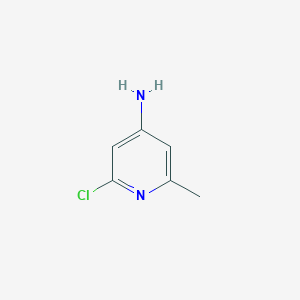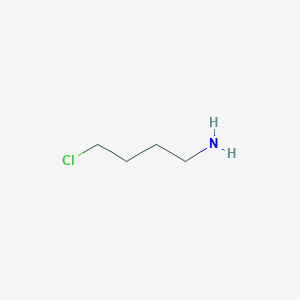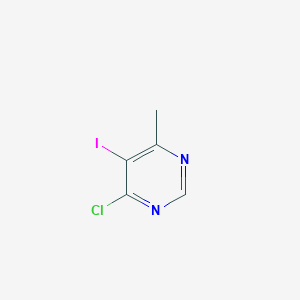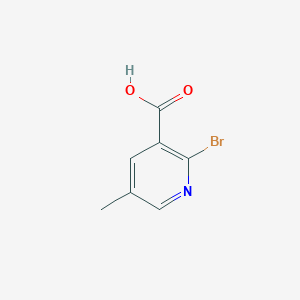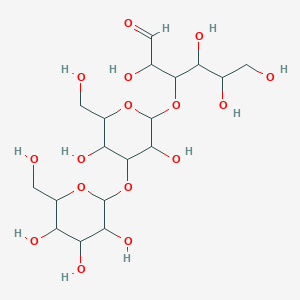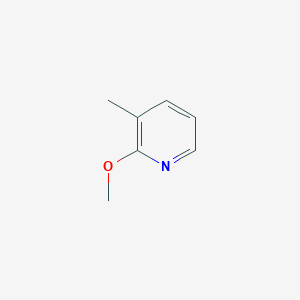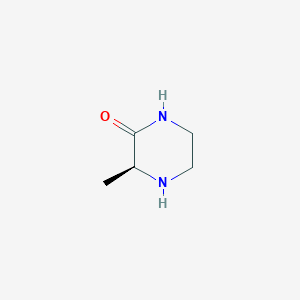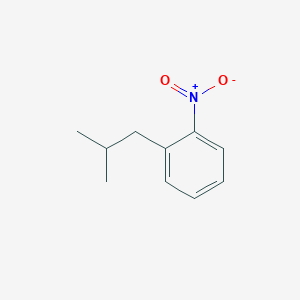
1-(2-Methylpropyl)-2-nitrobenzene
Vue d'ensemble
Description
1-(2-Methylpropyl)-2-nitrobenzene (2-MNPB) is an organic compound with a variety of uses in the scientific research community. It is used as a reagent in the synthesis of other compounds, as a catalyst in biochemical reactions, and as an inhibitor in physiological studies.
Applications De Recherche Scientifique
Chemoselective Reduction
1-(2-Methylpropyl)-2-nitrobenzene has been studied for its selective reduction properties. In a study by Siemeling et al. (2003), the chemoselective reduction of 1-nitro-2-(2-nitro-2-methylpropyl)-benzene to 2,2′-di-(2-nitro-2-methylpropyl)-azoxybenzene was achieved using sodium borohydride in methanol with bismuth. This research highlights the compound's potential in selective chemical synthesis processes (Siemeling et al., 2003).
Host-Guest Chemistry
The compound plays a role in host-guest chemistry. MacGillivray et al. (2000) demonstrated the encapsulation of nitrobenzene molecules by a carcerand-like capsule, indicating the potential of 1-(2-Methylpropyl)-2-nitrobenzene in the formation of complex molecular structures (MacGillivray et al., 2000).
Environmental Remediation
In the context of environmental remediation, Mantha et al. (2001) explored the use of zerovalent iron for the reduction of nitrobenzene in synthetic wastewater, highlighting the compound's relevance in pollution control and wastewater treatment (Mantha et al., 2001).
Sensory Properties
The sensory properties of related nitrobenzene compounds have been investigated. Blanksma (2010) reported that 1-n-propyl-2-amino-4-nitrobenzene is 2000 times as sweet as cane sugar, showing the potential of nitrobenzene derivatives in sensory science (Blanksma, 2010).
Luminescent Materials
In the field of materials science, Das and Bharadwaj (2006) synthesized a luminescent Zn(II) complex that showed high selectivity toward nitrobenzene, suggesting applications in developing smart materials with selective sensing capabilities (Das & Bharadwaj, 2006).
Propriétés
IUPAC Name |
1-(2-methylpropyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYNRBNRAERFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510432 | |
| Record name | 1-(2-Methylpropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-nitrobenzene | |
CAS RN |
19370-33-3 | |
| Record name | 1-(2-Methylpropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




